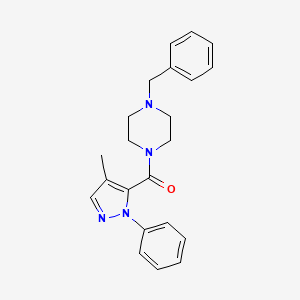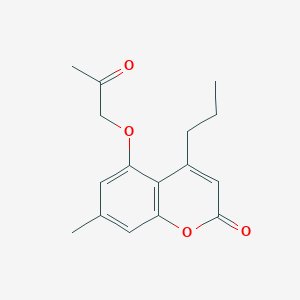![molecular formula C18H20N4O5S B11152966 5,6,7-trimethoxy-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide](/img/structure/B11152966.png)
5,6,7-trimethoxy-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-THIAZOL-2-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE is a complex organic compound that features a thiazole ring and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-THIAZOL-2-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Indole Derivative Preparation: The indole moiety can be synthesized via Fischer indole synthesis or other methods.
Coupling Reaction: The thiazole and indole derivatives are then coupled using a formylation reaction to introduce the formamido group.
Final Assembly: The final compound is assembled through amide bond formation, often using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups on the indole ring.
Reduction: Reduction reactions could target the formamido group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiazole or indole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products depend on the specific reactions but could include oxidized derivatives, reduced amines, or substituted thiazole/indole compounds.
Scientific Research Applications
N-(1,3-THIAZOL-2-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE may have applications in:
Medicinal Chemistry: Potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Biological Studies: Used as a probe to study biological pathways involving thiazole and indole derivatives.
Industrial Chemistry: Intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, compounds with thiazole and indole rings can interact with enzymes, receptors, or DNA, affecting cellular processes. The formamido group may facilitate binding to specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-THIAZOL-2-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)CARBOXAMIDO]PROPANAMIDE
- N-(1,3-THIAZOL-2-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)METHYLAMIDO]PROPANAMIDE
Uniqueness
The unique combination of the thiazole and indole rings with the formamido group in N-(1,3-THIAZOL-2-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C18H20N4O5S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
5,6,7-trimethoxy-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H20N4O5S/c1-9(16(23)22-18-19-5-6-28-18)20-17(24)11-7-10-8-12(25-2)14(26-3)15(27-4)13(10)21-11/h5-9,21H,1-4H3,(H,20,24)(H,19,22,23)/t9-/m0/s1 |
InChI Key |
HEHIMLWSHWCFNK-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=NC=CS1)NC(=O)C2=CC3=CC(=C(C(=C3N2)OC)OC)OC |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)NC(=O)C2=CC3=CC(=C(C(=C3N2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-hydroxy-4,7-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one](/img/structure/B11152887.png)

![5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11152900.png)
![3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11152912.png)

![3-benzyl-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11152928.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]-3-methylbenzamide](/img/structure/B11152936.png)
![7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11152941.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-G]chromen-6-YL}acetamide](/img/structure/B11152944.png)
![6-benzyl-3-(4-bromophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11152948.png)
![trans-4-({[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11152955.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate](/img/structure/B11152960.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-methioninate](/img/structure/B11152972.png)
methanone](/img/structure/B11152992.png)
